Benzyl benzoate

Catalog No.
S520948
CAS No.
120-51-4
M.F
C14H12O2
M. Wt
212.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzyl benzoate

CAS Number

120-51-4

Product Name

Benzyl benzoate

IUPAC Name

benzyl benzoate

Molecular Formula

C14H12O2

Molecular Weight

212.24 g/mol

InChI

InChI=1S/C14H12O2/c15-14(13-9-5-2-6-10-13)16-11-12-7-3-1-4-8-12/h1-10H,11H2

InChI Key

SESFRYSPDFLNCH-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC(=O)C2=CC=CC=C2

Solubility

Insoluble in water
Insoluble in glycerol; miscible with alcohol, chloroform, ether, oils
Soluble in ethanol, ethyl ether, acetone, benzene, methanol, chloroform
1.98e-02 g/L
Solubility in water: none
insoluble in water; soluble in organic solvents, oils
miscible at room temperature (in ethanol)

Synonyms

Acaril, Acarosan, Ansar, Antiscabiosum, Ascabiol, Benzanil, Benzemul, benzyl benzoate, Benzylbenzoaat Smeersel FNA, Novoscabin

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=CC=CC=C2

Description

The exact mass of the compound Benzyl benzoate is 212.0837 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 15.4 mg/lin water, 25 mg/l at 25 °c (est)insoluble in waterinsoluble in glycerol; miscible with alcohol, chloroform, ether, oilssoluble in ethanol, ethyl ether, acetone, benzene, methanol, chloroform1.98e-02 g/lsolubility in water: noneinsoluble in water; soluble in organic solvents, oilsmiscible at room temperature (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 758204. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Supplementary Records. It belongs to the ontological category of benzoate ester in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Treatment of Scabies and Lice:

  • Benzyl benzoate is a well-established topical medication for scabies, a skin condition caused by the mite Sarcoptes scabiei []. Studies have shown its efficacy in killing scabies mites, particularly in severe cases [].

However, its use can be limited by skin irritation and burning sensations, leading to decreased patient compliance [].

Development of Improved Delivery Systems:

Scientific research is actively exploring ways to improve the delivery of benzyl benzoate. One approach involves formulating it into microemulsions. These are oil-in-water mixtures that enhance skin penetration and potentially reduce side effects []. Studies have shown that microemulsion formulations of benzyl benzoate can be as effective as traditional lotions while offering better tolerability [].

Potential Use Against House Dust Mites:

Research suggests that benzyl benzoate might be effective in reducing house dust mite allergen levels. Studies have shown a significant decrease in mite allergen levels on mattresses and carpets following benzyl benzoate treatment []. However, further investigation is needed to confirm these findings and assess the impact on asthma symptoms.

Benzyl benzoate is an organic compound with the chemical formula C₁₄H₁₂O₂. It is the ester formed from benzyl alcohol and benzoic acid, characterized as a colorless liquid or solid with a weak, sweet-balsamic odor. This compound is known for its low acute toxicity in laboratory animals and is soluble in organic solvents like ethyl alcohol and chloroform, but insoluble in water . Benzyl benzoate occurs naturally in various flowers such as tuberose and hyacinth and is also a component of Balsam of Peru and Tolu balsam .

In treating scabies and lice, benzyl benzoate disrupts the nervous system and respiratory system of mites and lice, leading to their death []. The exact mechanism is not fully understood, but it's believed to involve dissolving the waxy outer layer of the parasites, causing dehydration and disrupting their nerve and muscle function [].

Physical and Chemical Properties

  • Melting Point: 21.2 °C []
  • Boiling Point: 324 °C []
  • Solubility: Slightly soluble in water (1:1000) but highly soluble in organic solvents like ethanol, chloroform, and acetone [].
  • Density: 1.12 g/cm³ []
  • Skin irritation, itching, and burning sensation [].
  • Respiratory irritation if inhaled.

Benzyl benzoate undergoes hydrolysis to yield benzoic acid and benzyl alcohol. This reaction can be catalyzed by acidic or basic conditions, leading to its rapid breakdown in biological systems . Additionally, benzyl benzoate can be synthesized through several methods, including:

  • Esterification: Reacting benzyl alcohol with benzoic acid.
  • Transesterification: Using methyl benzoate and benzyl alcohol in the presence of a base.
  • Cannizzaro reaction: From benzaldehyde under specific conditions .

The industrial production of benzyl benzoate typically involves:

  • Reaction of Sodium Benzoate with Benzyl Chloride: Conducted in the presence of a base.
  • Transesterification: Involves methyl benzoate and benzyl alcohol.
  • Tishchenko Reaction: Utilizing benzaldehyde with sodium benzyloxide as a catalyst .

These methods allow for efficient large-scale production while maintaining purity.

Benzyl benzoate has diverse applications across various fields:

  • Pharmaceuticals: Used as a medication for treating scabies and lice.
  • Cosmetics: Acts as a fragrance component and solvent in various formulations.
  • Industrial Uses: Serves as a plasticizer and solvent in coatings and adhesives .
  • Insecticides: Employed in agricultural settings to control pest populations.

Benzyl benzoate shares structural similarities with several other compounds. Here are some notable comparisons:

Compound NameChemical FormulaUnique Features
Ethyl BenzoateC₉H₁₀O₂Used primarily as a flavoring agent; more volatile than benzyl benzoate.
Methyl BenzoateC₈H₈O₂Commonly used as a solvent; has lower boiling point than benzyl benzoate.
Benzyl AlcoholC₇H₈OUsed as an antiseptic; lacks the aromatic properties found in esters.
Benzoic AcidC₇H₆O₂Serves as a food preservative; more acidic than benzyl benzoate.

Benzyl benzoate is unique due to its dual role as both an insecticide and a medicinal agent for treating parasitic infections, distinguishing it from other similar compounds that may serve more singular purposes.

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Other Solid; Liquid; Liquid, Other Solid
Colorless liquid or white solid; [ICSC] Not miscible or difficult to mix in water; [MSDSonline] Pleasant odor; Slightly volatile in steam and insoluble in water; [Ullmann]
Solid
COLOURLESS LIQUID OR WHITE SOLID WITH CHARACTERISTIC ODOUR.
leaflets or oily liquid with a faint, sweet, balsamic odou

Color/Form

Leaflets or oily liquid
Water-white liquid
Colorless, oily liquid
Clear, colorless liquid

XLogP3

4

Hydrogen Bond Acceptor Count

2

Exact Mass

212.083729621 g/mol

Monoisotopic Mass

212.083729621 g/mol

Boiling Point

321.3 °C
BP: 323-324 °C
323.00 to 324.00 °C. @ 760.00 mm Hg
324 °C

Flash Point

148 °C
158 °C (316 °F) - closed cup
298 °F (148 °C) - closed cup

Heavy Atom Count

16

Taste

Sharp burning taste

Vapor Density

7.31 (Air = 1)
Relative vapor density (air = 1): 7.3

Density

1.1121 g/cu cm at 25 °C
Relative density (water = 1): 1.1
1.113-1.121

LogP

3.97
3.97 (LogP)
3.97
log Kow = 3.97
3.7

Odor

Light, balsamic odor reminiscent of almond
Faint, pleasant, aromatic odo

Decomposition

Hazardous decomposition products formed under fire conditions - Carbon oxides.
When heated to decomposition it emits acrid and irritating fumes and smoke.

Appearance

Solid powder

Melting Point

19 °C
21 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

N863NB338G

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H411: Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Use and Manufacturing

IDENTIFICATION: Benzyl benzoate is a colorless oily liquid. It can also be in the form of leaflets. It has an almond taste and a pleasant odor. It is nearly insoluble in water. Benzyl benzoate occurs in many plants and essential oils. USE: Benzyl benzoate is an important commercial chemical. It is used in making plastics, as a solvent, in making other chemicals, as a food flavoring, and in perfumes. It is also used as a skin medication for humans and dogs in treating mites. Benzoyl benzoate is used to control dust mites in carpets and furniture. EXPOSURE: Workers who use benzyl benzoate may breathe in vapors or have direct skin contact. The general population may be exposed by vapors, dermal contact, and consumption of food containing benzyl benzoate. If benzyl benzoate is released to the environment, it will be broken down in air. It may be broken down by sunlight. It will not move into air from moist soil and water. It is not expected to move through soil. It will be broken down by microorganisms and is expected to build up in fish. RISK: The World Health Organization Joint Expert Committee on Food Additives determined that the flavoring agent benzyl benzoate does not pose any health risks at levels used in food. Irritation of the skin, eyes, and respiratory tract may occur following exposure to benzyl benzoate on the skin or in the air. Severe coughing, asthma attacks and rashes were reported in some asthma sufferers exposed to benzoyl benzoate in mite control consumer products. Nervous system toxicity (staggering, decreased activity, drowsiness, decreased breathing rate, brain lesions), damage to the thymus, kidneys, and skeletal muscle, decreased body weight, and internal bleeding were reported in laboratory animals following repeated exposure to very high oral doses of benzyl benzoate. Some animals died. No evidence of abortion or birth defects were observed in laboratory animals exposed to benzyl benzoate during pregnancy. Decreased fetal body weight and altered bone development were observed at very high dose levels. Data on the potential for benzyl benzoate to cause infertility were not available. Data on the potential for benzyl benzoate to cause cancer in laboratory animals were not available. However, no tumors were induced in laboratory animals exposed to benzyl alcohol, which is the main chemical breakdown product of benzyl benzoate in the human body. The potential for benzyl benzoate to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 14th Report on Carcinogens. The U.S. EPA Office of Pesticides Program determined that benzyl benzoate is not expected to be carcinogenic based on no evidence of carcinogenicity in laboratory animals exposed to its breakdown product benzyl alcohol. (SRC)

Drug Indication

Used to kill lice and the mites responsible for the skin condition scabies.

Therapeutic Uses

Benzyl benzoate is used as an alternative agent for the topical treatment of scabies and also has been used for the topical treatment of pediculosis (lice infestation). ... Benzyl benzoate lotion, in an approximate concentration of 28% w/w, is applied topically. The drug should not be administered orally. Containers of the lotion should be shaken before using.
Scabicide, pediculicide.
VET: Acaricide, pediculicide. Contraindicated in cats.

Pharmacology

Benzyl benzoate is one of the older preparations used to treat scabies. Scabies is a skin infection caused by the mite sarcoptes scabiei. It is characterised by severe itching (particularly at night), red spots, and may lead to a secondary infection. Benzyl benzoate is lethal to this mite and so is useful in the treatment of scabies. It is also used to treat lice infestation of the head and body. Benzyl benzoate is not the treatment of choice for scabies due to its irritant properties.

MeSH Pharmacological Classification

Insecticides

ATC Code

P - Antiparasitic products, insecticides and repellents
P03 - Ectoparasiticides, incl. scabicides, insecticides and repellents
P03A - Ectoparasiticides, incl. scabicides
P03AX - Other ectoparasiticides, incl. scabicides
P03AX01 - Benzyl benzoate

Mechanism of Action

Benzyl benzoate exerts toxic effects on the nervous system of the parasite, resulting in its death. It is also toxic to mite ova, though its exact mechanism of action is unknown. In vitro, benzyl benzoate has been found to kill the Sarcoptes mite within 5 minutes.

Vapor Pressure

0.000224 [mmHg]
0.000224 mm Hg at 25 °C

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

120-51-4

Absorption Distribution and Excretion

No data are available on percutaneous absorption of benzyl benzoate. Some older studies have suggested some percutaneous absorption, however the amount was not quantified.
The maternal and fetal toxicity of benzyl benzoate, commonly used as antiparasitic insecticide, was evaluated in pregnant rats after a daily oral dose of 25 and 100 mg/kg. Biochemical, histopathological, and morphological examinations were performed. Dams were observed for maternal body weights and food and water consumption and subjected to caesarean section on (GD) 20. Maternal and fetal liver, kidney, heart, brain, and placenta were examined histopathologically under light microscope. Maternal and fetal liver and placenta were stained immunohistochemically for vascular endothelial growth factor (VEGF). Morphometric analysis of fetal body lengths, placental measurements, and fetal skeletal stainings was performed. Statistically significant alterations in biochemical parameters and placental and skeletal measurements were determined in treatment groups. In addition to histopathological changes, considerable differences were observed in the immunolocalization of VEGF in treatment groups. These results demonstrated that benzyl benzoate and its metabolites can transport to the placenta and eventually enter the fetuses.
The percutaneous absorption of benzyl benzoate measured in vivo in human and monkey studies. With the application sites occluded, 54% of the applied dose penetrated human skin in 24 hr compared with 69% absorption in the monkey skin.

Metabolism Metabolites

Rapidly hydrolyzed to benzoic acid and benzyl alcohol, which is further oxidized to benzoic acid. The benzoic acid is conjugated with glycine to form hippuric acid.
Converted to hippuric acid in vivo.

Wikipedia

Benzyl_benzoate
Dexbrompheniramine

Drug Warnings

Studies in animals showed that oral ingestion of large doses of benzyl benzoate resulted in progressive incoordination, CNS excitation, seizures, and death.
When used in appropriate dosage, topically applied benzyl benzoate appears to have a low order of toxicity. Slight local irritation (especially of the male genitalia), itching, and allergic skin sensitivity may occur, and contact with the face, eyes, mucous membranes, and urethral meatus should be avoided. Repeated application of benzyl benzoate frequently causes contact dermatitis.
Benzyl benzoate is contraindicated in patients with a history of hypersensitivity to the drug.
Benzyl benzoate should not be applied to acutely inflamed skin or raw, weeping surfaces. If primary irritation or hypersensitivity occurs, treatment should be discontinued and the drug removed with soap and water.
VET: Cats are particularly susceptible to this action, and the use of benzyl benzoate in this species is therefore contraindicated. The most prominent feature is nervous excitability. The clinical signs resemble those of poisoning by benzoic acid.

Use Classification

Food additives -> Flavoring Agents
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Fragrance Ingredients
Flavoring Agents -> JECFA Flavorings Index
Flavouring Agent -> -> JECFA Functional Classes
FLAVOURING_AGENTFood Additives -> CARRIER_SOLVENT; -> JECFA Functional Classes
Cosmetics -> Solvent
ACARICIDES

Methods of Manufacturing

Prepared by the action of sodium benzylate on benzaldehyde ... ; by the dry esterification of sodium benzoate and benzyl chloride in the presence of triethylamine.
Derivation: (a) By a Cannizzaro reaction from benzaldehyde, (b) by esterifying benzyl alcohol with benzoic acid, (c) by treating sodium benzoate with benzyl chloride. Method of purification: Distillation and crystallization.
Benzyl benzoate is produced by esterifying dry sodium benzoate with benzyl chloride or by the dimerization of benzaldehyde. It is also obtained from the bottoms of benzoic acid rectification plants.
Benzyl benzoate is produced from benzyl alcohol and sodium benzoate in the presence of triethylamine or transesterification of methyl benzoate with benzyl alcohol in the presence of an alkali benzyl oxide; in another manufacturing process benzaldehyde is condensed to form benzyl benzoate in the presence of sodium (Claisen-Tishchenko condensation)
By the dry esterification of sodium benzoate and benzoyl chloride in the presence of triethylamine or by reaction of sodium benzylate on benzaldehyde.

General Manufacturing Information

All Other Chemical Product and Preparation Manufacturing
Plastics Material and Resin Manufacturing
Textiles, apparel, and leather manufacturing
Wholesale and Retail Trade
All Other Basic Organic Chemical Manufacturing
Other (requires additional information)
Food, beverage, and tobacco product manufacturing
Soap, Cleaning Compound, and Toilet Preparation Manufacturing
Not Known or Reasonably Ascertainable
Benzoic acid, phenylmethyl ester: ACTIVE
Mosquitoes were not repelled by benzyl benzoate applied on vermiculite to 0.5 & 1 acre plots.
Marketing status: Discontinued (50% strength; Emulsion; Topical)
Benzyl benzoate is a byproduct in the manufacture of benzoic acid by the oxidation of toluene; it is present in the benzoic acid distillation residue.

Analytic Laboratory Methods

The development of a simple, shorter and more accurate method than the NF method for the determination of benzyl benzoate in Benzyl Benzoate Lotion NF is discussed. Hydrolyzed benzyl benzoate was measured spectrophotometrically. Interference from other ingredients of the lotion, oleic acid and triethanolamine was almost negligible. The proposed method was completed in approximately 15 minutes, as opposed to the two hours required by the NF procedure.
Eight constituents including benzyl benzoate were separated from jasmine concrete using SiO2 (Partisil 5) column chromatography with 97.5 to 2.5 (vol/vol) isooctane-ethyl acetate as mobile phase. Reversed-phase chromatography with grafted SiO2 (LiChrosorb RP18) as stationary phase and H2O-methanol (50/50 vol) as mobile phase was also used.
PMR procedure developed for quantitation of benzyl benzoate in Peru and tolu balsams.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Containers which are opened must be carefully resealed and kept upright to prevent leakage.
Benzyl benzoate should be stored in light-resistant containers and should not be exposed to excessive heat.

Interactions

The use of benzyl benzoate as a vehicle constituent in administering cyproterone acetate caused morphological changes detectable at the ultrastructural level in the adrenal cortex. Castor oil and benzyl benzoate in a 4:1 ratio caused intracellular as well as intercellular changes. In the zona fasciculata there were alterations in mitochondrial shape, size, and matrix. Intercellular changes affected the morphology of macrophages in the zona fasciculata and zona reticularis. It is believed that the castor oil and benzyl benzoate vehicle caused stress-induced changes.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Modify: 2023-08-15

Intravitreal Administration of Acetyl Triethyl Citrate and Benzyl Benzoate Is Retinotoxic in Rabbits but Not in Cynomolgus Monkeys

Roxanne Andaya, Helen Booler, Denise de Almeida Nagata, Chris Lawson, Jennifer Vogt, Chris Schuetz, Debby P Chang, Vladimir Bantseev
PMID: 33252011   DOI: 10.1177/0192623320971571

Abstract

Sustained drug delivery formulations are developed to reduce dose frequency while maintaining efficacy of intravitreal (ITV) administered therapeutics. Available safety data for components novel to the eye's posterior segment may be limited, requiring preclinical assessments to identify potential toxicities. We evaluated the in vivo and in vitro safety of two solvents, acetyl triethyl citrate (ATEC) and benzyl benzoate (BB), as novel sustained delivery formulations for ITV administration. In vivo tolerability was assessed following ITV administration of ATEC and BB to rabbits and cynomolgus monkeys. In rabbits, ITV solvent administration resulted in moderate to severe retinal toxicity characterized by focal retinal necrosis and/or degeneration, sometimes accompanied by inflammation, with a clear association between the physical presence of the solvent and areas of retinal damage. In contrast, solvent administration in monkeys appeared well tolerated, producing no histologic abnormalities. Toxicity in primary human retinal pigment epithelial cells, characterized by cellular toxicity and mitochondrial injury, corroborated the retinal toxicity in rabbits. In conclusion, ITV solvent depots of ATEC or BB result in chemical and focal retinal toxicity in rabbits, but not monkeys. Additional investigation is needed to demonstrate a sufficient margin of safety prior to use of ATEC or BB in ITV drug products.


Simultaneous isolation and selective encapsulation of volatile compounds from essential oil during electrospraying of β-Cyclodextrin

Merve Deniz Köse, Buse Nur Tekin, Oguz Bayraktar
PMID: 33593550   DOI: 10.1016/j.carbpol.2021.117673

Abstract

This study's primary purpose was to develop a new technique to stabilize high value-added bioactive volatile compounds present in essential oils to ensure their usability as chemical raw materials with enhanced stability. Selective isolation and encapsulation of various volatile compounds by changing the electrospraying process parameter, including voltage, flow rate, and β-Cyclodextrin concentration, were attributed to the formation of inclusion complexes between β-cyclodextrin and volatile compounds. Investigations regarding the effects of independent process variables on simultaneous isolation and selective encapsulation of volatile compounds during electrospraying of β-cyclodextrins were carried out mainly with TLC analyses. The TLC analyses were confirmed with GC, GC-MS, and
H NMR analyses. It was possible to obtain nanoparticles with an average particle size between 25-160 nm with the designed system. Obtained data revealed that isolation and encapsulation of cumin aldehyde, camphene, isoborneol, and hexadecanoic acid, benzyl benzoate from labdanum essential oil were successfully achieved.


RIFM fragrance ingredient safety assessment, benzyl benzoate, CAS Registry Number 120-51-4

A M Api, F Belmonte, D Belsito, S Biserta, D Botelho, M Bruze, G A Burton Jr, J Buschmann, M A Cancellieri, M L Dagli, M Date, W Dekant, C Deodhar, A D Fryer, S Gadhia, L Jones, K Joshi, A Lapczynski, M Lavelle, D C Liebler, M Na, D O'Brien, A Patel, T M Penning, G Ritacco, F Rodriguez-Ropero, J Romine, N Sadekar, D Salvito, T W Schultz, I G Sipes, G Sullivan, Y Thakkar, Y Tokura, S Tsang
PMID: 32615241   DOI: 10.1016/j.fct.2020.111500

Abstract




[Penile nodular scabies in a child]

F Frikha, E Bahloul, K Sellami, M Amouri, H Turki
PMID: 31732138   DOI: 10.1016/j.annder.2019.09.602

Abstract




A Clearing Technique to Enhance Endogenous Fluorophores in Skin and Soft Tissue

Deshka S Foster, Alan T Nguyen, Malini Chinta, Ankit Salhotra, R Ellen Jones, Shamik Mascharak, Ashley L Titan, R Chase Ransom, Oscar L da Silva, Eliza Foley, Emma Briger, Michael T Longaker
PMID: 31673001   DOI: 10.1038/s41598-019-50359-x

Abstract

Fluorescent proteins are used extensively in transgenic animal models to label and study specific cell and tissue types. Expression of these proteins can be imaged and analyzed using fluorescent and confocal microscopy. Conventional confocal microscopes cannot penetrate through tissue more than 4-6 μm thick. Tissue clearing procedures overcome this challenge by rendering thick specimens into translucent tissue. However, most tissue clearing techniques do not satisfactorily preserve expression of endogenous fluorophores. Using simple adjustments to the BABB (Benzoic Acid Benzyl Benzoate) clearing methodology, preservation of fluorophore expression can be maintained. Modified BABB tissue clearing is a reliable technique to clear skin and soft tissue specimens for the study of dermal biology, wound healing and fibrotic pathologies.


Treatment of rosacea and demodicosis with benzyl benzoate: effects of different doses on Demodex density and clinical symptoms

F M N Forton, V De Maertelaer
PMID: 31494991   DOI: 10.1111/jdv.15938

Abstract

Patients with rosacea or demodicosis have high facial skin Demodex densities (Dds). Topical ivermectin, benzyl benzoate (BB) and crotamiton have been shown to decrease Dds in vivo, but there are few data on the clinical and acaricidal effects of BB among patients with rosacea.
To evaluate the impact of topical BB (+crotamiton) treatment on Dds and clinical symptoms of rosacea and demodicosis, and compare three BB treatment regimens.
In this retrospective observational study, 394 patients (117 with rosacea, 277 with demodicosis) were included. Three BB (+crotamiton) treatment regimens were compared: 12% once daily, 12% twice daily and 20% once daily. Dds were measured using two consecutive standardized skin surface biopsies [superficial (SSSB1) and deep (SSSB2)] before treatment and at the first follow-up. Symptoms were evaluated using investigator global assessment. Treatment was considered effective if the Dd had normalized (SSSB1 ≤ 5 D/cm
AND SSSB2 ≤ 10 D/cm²) or symptoms had cleared and curative if the Dd had normalized and symptoms had cleared.
At an average of 2.7 months after treatment start, the total Dd (SSSB1 + 2) had decreased by 72.4 ± 2.6% from the initial value across the whole cohort. Dds had normalized in 139 patients (35%), and symptoms had cleared in 122 (31%). Treatment was effective in 183 (46%) patients and curative in 78 (20%). Compliance was good: 77% of patients correctly followed treatment instructions. Results were similar in patients with rosacea and those with demodicosis. The 12% once-daily regimen was less effective than the other doses and had poorer compliance than the 12% twice-daily regimen.
Topical treatment with BB (+crotamiton) may be an effective treatment for rosacea and demodicosis, indirectly supporting a key role of the mite in the pathophysiology of rosacea. The two higher dose regimens were more effective than the lower dose.


Outbreak of scabies among preschool children, Accra, Ghana, 2017

Basil Benduri Kaburi, Donne Kofi Ameme, George Adu-Asumah, Dora Dadzie, Emmanuel Kwame Tender, Smith Vincent Addeh, Theophilus Aryee, Adolphina Addo-Lartey, Samuel Oko Sackey, Fredrick Wurapa, Edwin Andrew Afari, Ernest Kenu
PMID: 31196056   DOI: 10.1186/s12889-019-7085-6

Abstract

Scabies occurs worldwide with a prevalence between 0.3 and 46.0%. In Ghana, even though a 5.1% proportion of scabies was reported in a retrospective review of skin diseases at the Korle Bu Teaching Hospital, the nationwide prevalence of scabies is unknown. Overall, its burden is higher in tropical regions. Scabies outbreaks mostly occur among children, the elderly in nursing homes, and prison inmates. Even though primary scabies hardly results in mortalities, the pain, itch, and systemic complications from secondary bacterial infections account for about 1.5 million years lived with disabilities. We investigated a scabies outbreak among school children in Ghana to determine its magnitude, stop the outbreak, and institute preventive measures to minimize risks of future outbreaks.
The investigation was conducted between March 14 and May 17, 2017 among pupils of Presbyterian Secondary Staff Basic School in Accra. We defined a case as a school child who on clinical examination, had an intensely pruritic rash on at least one typical predilection site with or without a burrow, or positive skin scrapings on microscopy. We screened and line listed cases, performed laboratory investigations on skin scrapings and wound swaps, and conducted an environmental assessment. We performed descriptive statistics on data, and calculated attack rate ratios (ARR) at 95% confidence level.
Of 823 preschool children screened, 92 were cases. Median age of cases was 4 years (range 2-7 years) and their modal age was 3 years. The overall attack rate was 11.2% (92/823). The sex specific attack rate was 11.5% for males, and 10.8% for females (ARR: 0.93; CI: 0.67-1.28). Compared with the least affected class (crèche), the nursery one class was worst affected (ARR: 5.14; CI: 3.44-7.50). On microscopy, all skin scrapings were negative for scabies. Staphylococcus aureus and Streptococcus spp. were isolated from secondarily infected scabies lesions.
A scabies outbreak with a propagated source occurred among preschool children. The 3-year-old pupils were most affected. It was controlled by mass treatment with benzyl benzoate and health education. Classrooms and sleeping mats were disinfected. We recommended the decongestion of classrooms and discouraged sharing of sleeping mats.


A randomized controlled trial comparing the effectiveness of individual versus household treatment for Scabies in Lambaréné, Gabon

Julian Matthewman, Rella Zoleko Manego, Lia Betty Dimessa Mbadinga, Hana Šinkovec, Katrin Völker, Malik Akinosho, Christian Haedrich, Jeanne Tardif d'Hamonville, Bertrand Lell, Ayola Akim Adegnika, Michael Ramharter, Ghyslain Mombo-Ngoma
PMID: 32589632   DOI: 10.1371/journal.pntd.0008423

Abstract

It is unclear whether individual treatment of scabies is similarly effective compared to household treatment. This study compared these two treatment strategies with topical benzyl benzoate for treating scabies in Lambaréné, Gabon.
Participants presenting with uncomplicated scabies were randomized into either the Individual Treatment group, where only the affected participants received treatment, or the Household Treatment group, where all family members were treated in parallel to the affected participants regardless of signs and symptoms. The primary endpoint was clinical cure after 28 days; the secondary endpoint was the proportion of affected household members per household after 28 days.
After 28 days, from a total of 79 participants assessed, 67% (n = 53) were clinically cured; 59% (20/34) in the Individual Treatment group and 73% (33/45) in the Household Treatment group. Participants in the Household Treatment group had about twice the odds of being cured (odds ratio 1.9, 95% confidence interval: 0.8-4.9; p = 0.17). For the secondary outcome, an effect of similar size was observed.
Our findings show that treating close contacts of persons affected by scabies may be beneficial to patients and contacts, however, the benefit was less pronounced than anticipated and further research is needed to definitively answer this question.


Treatment of Demodex-associated inflammatory skin conditions: A systematic review

Sherin Jacob, Madeline A VanDaele, Jamie N Brown
PMID: 31583801   DOI: 10.1111/dth.13103

Abstract

Bacterial folliculitis, rosacea, and other common skin conditions have been linked to infestation by Demodex mites (human demodicosis). Currently, there is little guidance for treatment of inflammatory conditions associated with demodicosis. Thus, the objective of this review is to evaluate the efficacy and safety of treatments utilized for Demodex infestation. PubMed (1946 to January 2019) and Embase (1947 to January 2019) were searched with the following term combinations: Demodex mites, Demodex folliculitis, demodicosis, Demodex folliculorum, or Demodex brevis and articles evaluating treatment of body surface colonization with Demodex mites were included. Common interventions used for Demodex infestation include metronidazole-based therapies, permethrin, benzoyl benzoate, crotamiton, lindane, and sulfur. Short courses of metronidazole taken orally have shown efficacy in reducing Demodex density. Additionally, topical administration of permethrin daily or twice daily was shown to be efficacious across multiple studies. Crotamiton and benzyl benzoate were also efficacious treatments. Several therapies were associated with mild-to-moderate skin irritation. Due to limited data, no standard of care can be identified at this time. Efficacious treatment options may include permethrin, crotamiton, benzyl benzoate, and oral metronidazole; however, long-term efficacy has not been established.


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